Cas no 83-30-7 (2,4,6-Trihydroxybenzoic acid)

2,4,6-Trihydroxybenzoic acid is a phenolic carboxylic acid characterized by three hydroxyl groups positioned symmetrically on the benzene ring. This structure imparts strong chelating and antioxidant properties, making it useful in analytical chemistry as a ligand for metal ion detection and in organic synthesis as an intermediate. Its high solubility in polar solvents and stability under acidic conditions enhance its applicability in laboratory settings. The compound’s phenolic groups also contribute to its role as a precursor in the synthesis of more complex aromatic derivatives. Its well-defined molecular structure and reactivity profile make it a valuable reagent for research in coordination chemistry and material science.
2,4,6-Trihydroxybenzoic acid structure
2,4,6-Trihydroxybenzoic acid structure
Product Name:2,4,6-Trihydroxybenzoic acid
CAS No:83-30-7
MF:C7H6O5
MW:170.119542598724
MDL:MFCD00002453
CID:34284
PubChem ID:66520
Update Time:2025-11-01

2,4,6-Trihydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trihydroxybenzoic acid
    • Phloroglucinolcarboxylic acid monohydrate
    • 2,4,6-Trichydroxybenzoic acid
    • 2,4,6-Trihydroxybenzene carboxylic acid
    • 2,4,6-trihydroxy-benzoicaci
    • Benzoic acid, 2,4,6-trihydroxy-
    • Phloroglucincarboxylic acid
    • Phloroglucinic acid
    • RARECHEM AL BE 0039
    • 2,4,6-Trihydroxybenz
    • Phloroglucinol carboxylic acid
    • PHLOROGLUCINOL CARBOXYLIC ACID(RG)
    • NSC 36720
    • 2,4,6-Trihydroxybenzenecarboxylicacid
    • Phloroglucinolcarboxylic acid
    • 3NC0UQ5EMR
    • IBHWREHFNDMRPR-UHFFFAOYSA-N
    • 2,4,6-Trihydroxybenzoicacid
    • 2,4,6-Trihydroxy benzoic acid
    • 2,6-Trihydroxybenzoic acid
    • WLN: QVR BQ DQ FQ
    • 2,6-Trihydr
    • 2,4,6-Trihydroxybenzoic acid (ACI)
    • 2,4,6-Trihydroxybenzenecarboxylic acid
    • 4,6-Dihydroxysalicylic acid
    • MDL: MFCD00002453
    • Inchi: 1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
    • InChI Key: IBHWREHFNDMRPR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC(O)=CC=1O)O
    • BRN: 2212148

Computed Properties

  • Exact Mass: 170.02200
  • Monoisotopic Mass: 170.021523
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 98
  • Surface Charge: 0
  • Tautomer Count: 15

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 1.4663 (rough estimate)
  • Melting Point: ~210 °C (dec.)
  • Boiling Point: 259.73°C (rough estimate)
  • Flash Point: 225.9°C
  • Refractive Index: 1.7300 (estimate)
  • PSA: 97.99000
  • LogP: 0.50160
  • pka: 1.68(at 25℃)
  • Solubility: Uncertain.

2,4,6-Trihydroxybenzoic acid Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22-S24/25-S26-S37/39
  • RTECS:DH8910000
  • Hazardous Material Identification: Xi
  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
  • Risk Phrases:R36/37/38

2,4,6-Trihydroxybenzoic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

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2,4,6-Trihydroxybenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
Reference
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2005, 28(3), 681-688

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium bromate ,  Potassium bromide Catalysts: Hydrochloric acid Solvents: Water ;  12 h, rt
Reference
Oxidation of aromatic aldehydes with potassium bromate-bromide reagent and an acidic catalyst
Sharma, G. V. R.; et al, Research on Chemical Intermediates, 2013, 39(7), 3251-3254

Production Method 3

Reaction Conditions
1.1 Solvents: 1H-Imidazolium, 3-ethyl-1-methyl-, carbonate (1:1) ;  104 s, 10 bar, 135 °C
Reference
Intensified Kolbe-Schmitt synthesis using continuous microreactor processing, reactive ionic liquids and microwave heating
Krtschil, Ulrich; et al, VDI-Berichte, 2008, 2039, 117-124

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
2.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
Reference
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2005, 28(3), 681-688

Production Method 5

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 h, rt
Reference
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  25 °C
Reference
Isothermic adsorption of morin onto the reducible mesoporous manganese oxide materials surface
Ilunga, Ali K.; et al, Applied Catalysis, 2018, 224, 928-939

Production Method 7

Reaction Conditions
Reference
2,46-Trihydroxybenzoic acid manufacture by corynebacterium
, Japan, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Resorcinol Solvents: Water ;  465 s, 40 bar, 120 °C
Reference
Microreactor processing for the aqueous Kolbe-Schmitt synthesis of hydroquinone and phloroglucinol
Hessel, Volker; et al, Chemical Engineering & Technology, 2007, 30(3), 355-362

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Sensitized photooxygenation of coumarins
Chibber, S. S.; et al, Indian Journal of Chemistry, 1979, (6), 538-9

Production Method 10

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen carbonate ;  104 s, 10 bar, 135 °C
Reference
Intensified Kolbe-Schmitt synthesis using continuous microreactor processing, reactive ionic liquids and microwave heating
Krtschil, Ulrich; et al, VDI-Berichte, 2008, 2039, 117-124

Production Method 11

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 16.5 h, rt
Reference
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

Production Method 12

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 18 h, rt
Reference
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: [[4,4′,4′′,4′′′-[(29H,31H-Phthalocyanine-C,C,C,2-tetrayl-κN29,κN30,κN31,κN32)tet… Solvents: Water ;  25 min, pH 10.5, 25 °C
Reference
The investigation of oxidative bleaching performance of peripherally Schiff base substituted tri-nuclear cobalt-phthalocyanine complexes
Sen, Pinar; et al, Inorganica Chimica Acta, 2017, 462, 30-39

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt oxide (Co3O4) ,  Lithium ;  3 min, rt
Reference
Effect of alkali and alkaline earth metal dopants on catalytic activity of mesoporous cobalt oxide evaluated using a model reaction
Bingwa, Ndzondelelo; et al, Applied Catalysis, 2018, 555, 189-195

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Potassium chloride ,  β-Cyclodextrin Solvents: Water
Reference
The influence of the host-guest interaction on the oxidation of natural flavonoid dyes
Ramesova, Sarka; et al, Collection of Czechoslovak Chemical Communications, 2011, 76(12), 1651-1667

2,4,6-Trihydroxybenzoic acid Raw materials

2,4,6-Trihydroxybenzoic acid Preparation Products

2,4,6-Trihydroxybenzoic acid Suppliers

Amadis Chemical Company Limited
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2,4,6-Trihydroxybenzoic acid Related Literature

Additional information on 2,4,6-Trihydroxybenzoic acid

Introduction to 2,4,6-Trihydroxybenzoic acid (CAS No. 83-30-7)

2,4,6-Trihydroxybenzoic acid, with the chemical formula C₇H₆O₄ and CAS number 83-30-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This tricarboxylic acid derivative is characterized by its three hydroxyl groups positioned at the 2nd, 4th, and 6th carbon atoms of the benzene ring. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound is widely recognized for its role in medicinal chemistry due to its ability to participate in multiple hydrogen bonding interactions, which enhances its solubility in polar solvents. This property is particularly advantageous in drug formulation, where bioavailability and solubility are critical factors. Furthermore, the presence of multiple hydroxyl groups allows for diverse chemical modifications, making it a versatile building block for the development of novel therapeutic agents.

In recent years, 2,4,6-trihydroxybenzoic acid has garnered attention in the study of natural product-inspired drug design. Researchers have explored its potential as a precursor in synthesizing analogs of polyphenolic compounds found in plants. These polyphenols are known for their antioxidant and anti-inflammatory properties, which have been extensively studied for their benefits in treating chronic diseases such as cancer and neurodegenerative disorders.

One of the most compelling areas of research involving 2,4,6-trihydroxybenzoic acid is its application in developing metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands. The hydroxyl groups in 2,4,6-trihydroxybenzoic acid act as effective ligands, facilitating the formation of stable and highly selective MOFs. These MOFs have promising applications in gas storage and separation technologies, as well as in catalysis and sensing.

Recent studies have also highlighted the role of 2,4,6-trihydroxybenzoic acid in biomedicine. Its derivatives have been investigated for their antimicrobial properties against resistant bacterial strains. The mechanism behind this activity is attributed to the compound's ability to disrupt bacterial cell membranes by forming hydrogen bonds with lipid bilayers. This discovery opens up new avenues for developing antibiotics that can overcome existing resistance mechanisms.

The synthesis of 2,4,6-trihydroxybenzoic acid typically involves hydrolysis of triglycerides or oxidation processes starting from simpler aromatic compounds like phenol derivatives. Advances in green chemistry have led to more sustainable methods for producing this compound without compromising yield or purity. For instance, enzymatic catalysis has been employed to achieve selective hydroxylations under mild conditions.

In conclusion,2,4,6-trihydroxybenzoic acid (CAS No. 83-30-7) remains a cornerstone in synthetic chemistry and pharmaceutical research due to its structural versatility and functional properties. Its applications span from drug development to advanced materials science, underscoring its importance as a multifaceted compound with broad utility across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:83-30-7)2,4,6-Trihydroxybenzoic acid
A840556
Purity:99%
Quantity:100g
Price ($):393.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-30-7)2,4,6-三羟基苯甲酸
LE2469161
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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